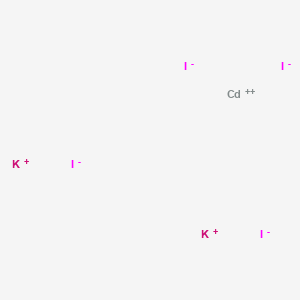
Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI), also known as potassium tetraiodocadmate, is a chemical compound with the molecular formula CdI4.2K. It is commonly referred to as Marme’s reagent and is known for its unique properties and applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI) typically involves the reaction of cadmium salts with potassium iodide. The reaction is carried out in an aqueous solution, where cadmium ions react with iodide ions to form the tetraiodocadmate complex. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity cadmium salts and potassium iodide, along with advanced purification techniques to obtain a product with high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodide ions in the compound can be substituted with other halides or ligands.
Common Reagents and Conditions
Common reagents used in reactions with Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .
Major Products Formed
The major products formed from these reactions include various cadmium complexes with different ligands, as well as cadmium oxides and halides .
Aplicaciones Científicas De Investigación
Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in biological assays and experiments to study the effects of cadmium on biological systems.
Medicine: Investigated for its potential use in medical diagnostics and treatments, particularly in imaging and radiotherapy.
Industry: Utilized in industrial processes for the synthesis of other cadmium-containing compounds and materials
Mecanismo De Acción
The mechanism of action of Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI) involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific ions and molecules, altering their chemical properties and reactivity. This interaction can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cadmium iodide (CdI2): A similar compound with different stoichiometry and properties.
Potassium iodide (KI): Shares the iodide component but lacks the cadmium ion.
Cadmium chloride (CdCl2): Another cadmium-containing compound with chloride ions instead of iodide.
Uniqueness
Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI) is unique due to its specific combination of cadmium and iodide ions, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various ligands makes it valuable in analytical and industrial applications .
Propiedades
Número CAS |
13601-63-3 |
|---|---|
Fórmula molecular |
CdI3K |
Peso molecular |
532.22 |
Nombre IUPAC |
dipotassium;cadmium(2+);tetraiodide |
InChI |
InChI=1S/Cd.4HI.2K/h;4*1H;;/q+2;;;;;2*+1/p-4 |
SMILES |
[K+].[K+].[Cd+2].[I-].[I-].[I-].[I-] |
Sinónimos |
CADMIUM POTASSIUM IODIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















